molecular formula C5H4ClNO2S B6237149 methyl 4-chloro-1,3-thiazole-2-carboxylate CAS No. 1465782-87-9

methyl 4-chloro-1,3-thiazole-2-carboxylate

Cat. No.: B6237149
CAS No.: 1465782-87-9
M. Wt: 177.6
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Description

Methyl 4-chloro-1,3-thiazole-2-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-1,3-thiazole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1,3-thiazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Alcohols or dihydrothiazoles.

Scientific Research Applications

Methyl 4-chloro-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-1,3-thiazole-4-carboxylate
  • Ethyl 2-chloro-1,3-thiazole-4-carboxylate
  • 2-Methylthiazole-4-carboxylic acid

Uniqueness

Methyl 4-chloro-1,3-thiazole-2-carboxylate is unique due to the position of the chlorine atom and the ester group, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted synthesis and specific biological applications .

Properties

CAS No.

1465782-87-9

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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